1-丙基-1H-吡唑-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

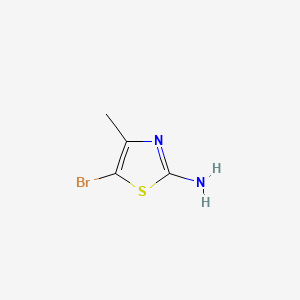

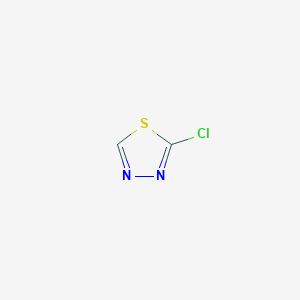

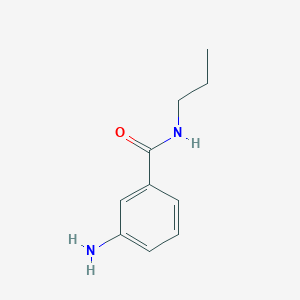

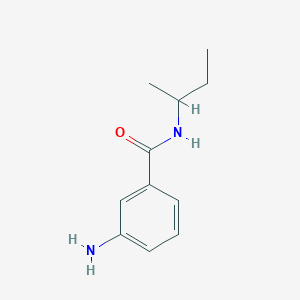

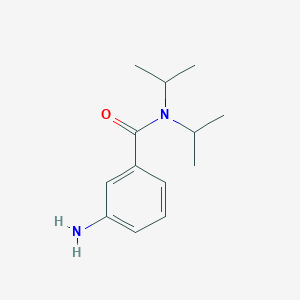

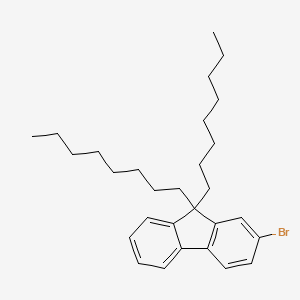

1-Propyl-1H-pyrazol-4-ol is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. While the specific compound 1-Propyl-1H-pyrazol-4-ol is not directly mentioned in the provided papers, the general class of pyrazole derivatives is well-represented, with various substitutions on the pyrazole ring being explored for their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest due to their potential pharmacological activities. For instance, the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors involves the use of pyridinium p-toluenesulfonate mediated cyclization and Cu-mediated cyclization techniques . Another approach is the ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolines, which offers rapid synthesis with excellent yields . Additionally, the regioselective synthesis of 1-aryl substituted pyrazoles via cyclocondensation of arylhydrazines with alpha-oxoketene dithioacetals or beta-oxodithioesters has been reported . These methods highlight the versatility and efficiency of modern synthetic techniques in creating pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of diaryl-pyrazolo-benzooxazepine analogues . Experimental and theoretical investigations, including XRD, IR, NMR, and DFT calculations, are employed to characterize and confirm the molecular geometry and electronic structure of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including dehydration/iodination reactions to produce 1-acyl-4-iodo-1H-pyrazoles . Multicomponent domino reactions in aqueous media have been used to assemble densely functionalized pyrazoles, demonstrating the reactivity and functional group tolerance of these compounds . The Knoevenagel approach followed by cyclocondensation is another route to synthesize substituted pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and reactivity. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions highlights the importance of green chemistry principles in optimizing the physical properties of these compounds for better environmental compatibility . Additionally, the antioxidant properties of pyrazole derivatives have been evaluated, indicating potential applications in mitigating oxidative stress .

科学研究应用

合成与表征

- 吡唑的合成,包括衍生物如 1-苯基-3-(丙-2-基)-1H-吡唑-5-醇,由于其在制药和农化工业中的应用而具有重要意义。这些化合物通过溶剂缓慢蒸发、XRD、FT-IR 和 TG-DTA-DSC 等技术合成和表征,从而深入了解其稳定性和分解特性 (Vyas, Akbari, Tala, Joshi, & Joshi, 2012)。

催化应用

- 吡唑衍生物参与高效且绿色的合成方案,例如 4,4'-(芳基亚甲基)双(1H-吡唑-5-醇)的一锅三组分合成。这些合成以高产率、短反应时间和环境友好性而著称 (Zhou & Zhang, 2014)。

反应性和衍生物

- 1-苯基-1H-吡唑-3-醇,一种相关化合物,展示了作为合成各种吡唑衍生物的合成子的多功能性。它在 Pd 催化的交叉偶联反应中的反应性产生了多种功能化的吡唑 (Arbačiauskienė, Vilkauskaitė, Eller, Holzer, & Šačkus, 2009)。

化学合成

- 吡唑衍生物用于合成潜在的 COX-2 抑制剂和其他生物活性化合物。这展示了它们在新型药物和治疗剂设计中的作用 (Patel, Bell, Majest, Henry, & Kolasa, 2004)。

缓蚀

- 吡唑衍生物,例如 4,4'-((4-甲氧基苯基)亚甲基)双(3-甲基-1-苯基-1H-吡唑-5-醇),因其在石油工业中的缓蚀作用而受到研究。它们在酸性环境中防止钢腐蚀的有效性突出了它们的工业应用 (Singh, Ansari, Quraishi, & Kaya, 2020)。

抗菌活性

- 一些吡唑衍生物已被合成并评估了对各种细菌菌株的抗菌活性。它们的功效,特别是对某些官能团的功效,表明了在对抗细菌感染中的潜在用途 (Bhavanarushi, Kanakaiah, Bharath, Gangagnirao, & Vatsala Rani, 2013)。

环保合成

- 使用可生物降解和可回收催化剂的吡唑衍生物的环保合成方法反映了制药和化工行业向绿色化学和可持续发展的转变 (Mosaddegh, Hassankhani, & Baghizadeh, 2010)。

属性

IUPAC Name |

1-propylpyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMLEDRXPQCANG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515313 |

Source

|

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propyl-1H-pyrazol-4-ol | |

CAS RN |

78242-21-4 |

Source

|

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78242-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)